molecular formula C21H12ClNO3S3 B4536639 2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate

2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate

Cat. No. B4536639
M. Wt: 458.0 g/mol
InChI Key: AVAZJTYCRUQZRB-PDGQHHTCSA-N
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Description

The compound of interest belongs to a class of chemicals known for their varied biological activities, including antitumor properties. These compounds typically feature a thiazolidinone core, which is crucial for their activity.

Synthesis Analysis

The synthesis of thiazolidinone derivatives involves the condensation of aromatic aldehydes with 4-thiazolidinones, obtained via the electrophilic attack of phenylisothiocyanate on propionitriles followed by reaction with chloroacetyl chloride under basic conditions (Hanna & George, 2012).

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing significant non-planarity and consistent optimized geometry with Density Functional Theory (DFT) calculations. Such studies highlight the stability and potential intermolecular interactions important for biological activity (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, leading to the formation of compounds with promising biological activities. For instance, reactions with aromatic amine result in compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. For example, crystallographic data can provide insights into the compound's stability and reactivity, which are critical for its biological efficacy (Yahiaoui et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and the ability to form stable compounds with potential biological activities, are key aspects of thiazolidinone derivatives. These properties are essential for designing compounds with specific biological functions (Sunder & Maleraju, 2013).

properties

IUPAC Name

[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO3S3/c22-15-11-13(8-9-16(15)26-20(25)17-7-4-10-28-17)12-18-19(24)23(21(27)29-18)14-5-2-1-3-6-14/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAZJTYCRUQZRB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CS4)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate

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